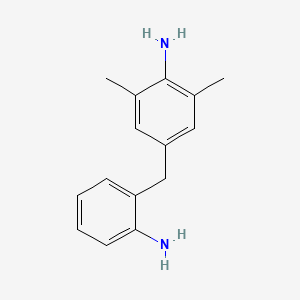

4-((2-Aminophenyl)methyl)-2,6-xylidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((2-Aminophenyl)methyl)-2,6-xylidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminophenyl group attached to a xylidine structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminophenyl)methyl)-2,6-xylidine typically involves the reaction of 2,6-xylidine with 2-aminobenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

化学反応の分析

反応の種類

4-((2-アミノフェニル)メチル)-2,6-キシリジンは、次のような様々な化学反応を起こします。

酸化: この化合物は、対応するキノンを生成するために酸化することができます。

還元: 還元反応は、この化合物を対応するアミンに変換することができます。

置換: 求電子置換反応は、芳香族環に異なる官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン(塩素、臭素)やニトロ化剤(硝酸)などの試薬が使用されます。

生成される主な生成物

酸化: キノンおよび他の酸化された誘導体。

還元: 第一級アミンおよび第二級アミン。

置換: ハロゲン化誘導体およびニトロ化誘導体。

科学的研究の応用

4-((2-アミノフェニル)メチル)-2,6-キシリジンは、科学研究においていくつかの用途があります。

化学: 複雑な有機分子の合成における中間体として使用されます。

生物学: 生化学プローブとしての可能性が調査されています。

医学: 抗菌作用や抗がん作用など、潜在的な治療効果が研究されています。

工業: 染料、顔料、ポリマーの製造に使用されます。

作用機序

4-((2-アミノフェニル)メチル)-2,6-キシリジンの作用機序は、特定の分子標的との相互作用を伴います。生物系では、酵素や受容体に結合して、その活性を調節することができます。この化合物の効果は、酸化ストレス、アポトーシス、シグナル伝達を含む経路によって仲介されます。

6. 類似の化合物との比較

類似の化合物

2,6-キシリジン: 4-((2-アミノフェニル)メチル)-2,6-キシリジンの合成における前駆体。

2-アミノベンジルクロリド: 合成に使用されるもう1つの前駆体。

4-アミノベンジルアミン: 構造的に関連する化合物で、同様の反応性を示します。

独自性

4-((2-アミノフェニル)メチル)-2,6-キシリジンは、その特定の置換パターンによりユニークです。これは、独特の化学的および生物学的特性をもたらします。

類似化合物との比較

Similar Compounds

2,6-Xylidine: A precursor in the synthesis of 4-((2-Aminophenyl)methyl)-2,6-xylidine.

2-Aminobenzyl Chloride: Another precursor used in the synthesis.

4-Aminobenzylamine: A structurally related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

4-((2-Aminophenyl)methyl)-2,6-xylidine, a compound with the CAS number 92612-70-9, is a derivative of xylidine, which is known for its various biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amine group attached to a xylidine backbone. This configuration is significant for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C13H16N2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as DNA synthesis and repair.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds related to xylidine can exhibit anticancer activities. For instance, derivatives have shown efficacy in inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA intercalation.

A specific study highlighted that related compounds could significantly increase apoptotic cell populations in breast cancer models (MCF-7), suggesting a potential role for this compound in cancer therapeutics .

Genotoxicity and Carcinogenic Potential

Research on the genotoxicity of xylidine derivatives has yielded mixed results. For example, while some studies indicate that metabolites of xylidine can induce mutations in bacterial models (Ames test), others have found no significant mutagenic effects under various metabolic conditions . This inconsistency suggests that the biological activity may depend heavily on metabolic pathways and the presence of specific enzymes.

Case Studies

-

In Vitro Studies :

- A study investigating the effects of xylidine derivatives on human cancer cell lines demonstrated a dose-dependent increase in cytotoxicity, with notable effects observed in prostate and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Animal Models :

特性

CAS番号 |

92612-70-9 |

|---|---|

分子式 |

C15H18N2 |

分子量 |

226.32 g/mol |

IUPAC名 |

4-[(2-aminophenyl)methyl]-2,6-dimethylaniline |

InChI |

InChI=1S/C15H18N2/c1-10-7-12(8-11(2)15(10)17)9-13-5-3-4-6-14(13)16/h3-8H,9,16-17H2,1-2H3 |

InChIキー |

NVEOELIGBYLVKO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1N)C)CC2=CC=CC=C2N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。